N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
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Overview
Description
Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran is composed of fused benzene and furan rings . The 4-position of the benzofuran may be substituted or unsubstituted .Chemical Reactions Analysis
A Rh (III)-catalyzed annulation between salicylaldehydes and diazo compounds offers good functional group tolerance, scalability, and a controllable chemoselectivity .Scientific Research Applications
Synthesis and Chemical Characterization
The compound N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide has been the focus of research due to its structural motif that includes a bidentate directing group suitable for metal-catalyzed C-H bond functionalization reactions. This structural feature is crucial for the development of complex organic compounds and has applications in medicinal chemistry and material science. In one study, a related compound, N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, was synthesized, characterized by spectroscopic methods, and identified for its potential in facilitating such reactions (Hamad H. Al Mamari et al., 2019).
Anticonvulsant Properties
Research into compounds with the 1,3,4-thiadiazole moiety, similar to the core structure of this compound, has shown significant anticonvulsant activity. These compounds have been designed, synthesized, and evaluated for their potential as antiepileptic drugs. The studies confirmed the importance of semicarbazones and 2,5-disubstituted 1,3,4-thiadiazoles as crucial pharmacophores for anticonvulsant activity (H. Rajak et al., 2010).
Antimicrobial and Anticancer Applications
Further studies have demonstrated the potential of benzofuran derivatives for antimicrobial and anticancer applications. A novel series of benzofuran derivatives were synthesized and evaluated for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. This research highlights the versatility of benzofuran derivatives in pharmaceutical development, providing a foundation for further exploration of compounds such as this compound in therapeutic contexts (S. Rida et al., 2006).
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown dramatic anticancer activities . The biological target EGFR, a member of the tyrosine kinase family, was chosen to carry out the docking study for the newly synthesized hybrids .
Mode of Action
Benzofuran derivatives have been found to have significant cell growth inhibitory effects . The compound’s interaction with its targets likely results in changes that inhibit cell growth, particularly in cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to downstream effects such as cell growth inhibition .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by various factors, including their chemical structure .
Result of Action
Benzofuran derivatives have been found to have significant cell growth inhibitory effects . This suggests that the compound’s action results in the inhibition of cell growth, particularly in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide. It’s worth noting that changes in lifestyle and environmental factors have emerged as leading causes of death in both developing and developed countries .
Future Directions
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N2O2S/c19-11-5-3-6-12(20)16(11)17(23)22-18-21-13(9-25-18)15-8-10-4-1-2-7-14(10)24-15/h1-9H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTFSQZNPABRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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